羟基酪醇

描述

Synthesis Analysis

A biomimetic approach to synthesize hydroxytyrosol from the hydroxylation of tyrosol has been established. EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase. H2O2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively . Another study used Escherichia coli to synthesize hydroxytyrosol. Tyrosine decarboxylase from Papaver somniferum, tyrosine oxidase from Micrococcus luteus, and 4-hydroxyphenylacetate 3-monooxygenase from E. coli were transformed into the bacterial cell .Molecular Structure Analysis

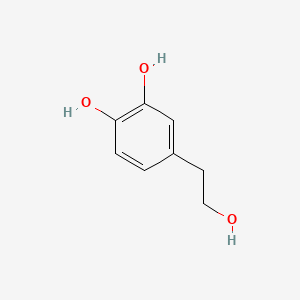

Hydroxytyrosol is a phenylethanoid, meaning it has a C6-C2 carbon skeleton and is synthesized from tyrosine . It is a derivative of catechol and formally speaking, its derivatives occur in olives and wines .Chemical Reactions Analysis

The biomimetic system displayed analogous component, structure, and activity with TyrH. Hydroxytyrosol titer of 21.59 mM, and productivity of 9985.92 mg·L−1·h−1 was achieved with 100 mM tyrosol as substrate . The rational biosynthetic pathway of hydroxytyrosol is as follows: decarboxylation and deamination of tyrosine by tyrosine decarboxylase (TDC) and tyramine oxidase (TYO), respectively, leads to the formation of 2-(4-hydroxyphenyl) acetaldehyde .Physical And Chemical Properties Analysis

Hydroxytyrosol is a colorless solid, although samples often turn beige during storage . It is a derivative of catechol and formally speaking, its derivatives occur in olives and wines .科学研究应用

- Field : Medical Science

- Application : HT, the main polyphenol in olive oil, has been shown to modulate the oxidative and inflammatory process in numerous chronic disorders, including intestinal and gastrointestinal pathologies .

- Methods : The beneficial effects are attributed to the regular consumption of HT, which is part of the Mediterranean diet .

- Results : HT has been found to have anti-inflammatory and antioxidant properties against intestinal and gastrointestinal diseases .

- Field : Food Science

- Application : HT is used as a functional ingredient in meat products to replace synthetic additives .

- Methods : HT extract is added to meat products. However, due to its strong odor and flavor, it needs to be treated beforehand to not alter the organoleptic quality of the meat product .

- Results : The use of HT extract in meat products has shown to provide health benefits without compromising the taste and quality of the meat .

- Field : Pharmacology

- Application : HT has been shown to reduce the production of cytokine tumor necrosis factor alpha (TNF alpha) in animal models of inflammation .

- Methods : Animal-based research has been conducted to study the effects of HT on inflammation and associated pain .

- Results : HT may be able to reduce acute inflammation and associated pain .

- Field : Medical Science

- Application : HT has been shown to prevent bone loss and can be used for the treatment of osteoporosis .

- Methods : The beneficial effects are attributed to the regular consumption of HT .

- Results : HT has been found to effectively prevent bone loss and could be used in osteoporosis treatment .

- Field : Neurology

- Application : HT has been shown to have neuroprotective effects on diabetic neuropathy .

- Methods : Animal-based research has been conducted to study the effects of HT on diabetic neuropathy .

- Results : HT was found to be effective in preventing biochemical impairments in diabetic rats by protecting against oxidative stress .

- Field : Biochemistry

- Application : HT has been claimed to modulate the gene expression of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), which are key regulators of oxidative stress .

- Methods : The beneficial effects are attributed to the regular consumption of HT .

- Results : HT has been found to effectively modulate the gene expression of antioxidant enzymes .

Intestinal and Gastrointestinal Diseases

Meat Products

Inflammation and Pain Reduction

Osteoporosis Treatment

Neurodegeneration and Diabetic Neuropathy

Modulating Antioxidant Enzymes

- Field : Food Science

- Application : HT is an excellent candidate for application as a functional ingredient in the design of novel food products .

- Methods : HT is used as a functional ingredient in various food products, namely in edible oils, beverages, bakery products, as well animal-based foods such as meat, fishery and dairy products .

- Results : The use of HT as a functional ingredient has shown to provide health benefits without compromising the taste and quality of the food .

- Field : Cosmetology

- Application : HT is used in cosmetics for its antioxidant properties .

- Methods : HT is incorporated into cosmetic products .

- Results : HT enhances skin firmness, addresses hyperpigmentation for a clearer, more even tone, and strengthens the skin’s ability to resist environmental damage .

Functional Foods

Cosmetics

Nutraceuticals

- Field : Cardiology

- Application : HT has been shown to reduce low-density lipoprotein (LDL), which is beneficial for cardiovascular health .

- Methods : The beneficial effects are attributed to the regular consumption of HT .

- Results : Regular consumption of HT has been found to effectively reduce LDL levels .

- Field : Neurology

- Application : HT has been shown to reduce age-related neurodegeneration .

- Methods : Animal-based research has been conducted to study the effects of HT on age-related neurodegeneration .

- Results : HT was found to be effective in reducing age-related neurodegeneration .

Cardiovascular Health

Age-Related Neurodegeneration

Dietary Supplements

安全和危害

未来方向

The global hydroxytyrosol market value is estimated to grow from US$ 751.2 million in 2024 to US$ 1,425.5 million by 2034 . It holds promising prospects, fueled by ongoing research validating its therapeutic potential and expanding applications beyond traditional sectors . More studies are needed to sustain or reject many other health claims not yet fully documented and to validate these newly available hydroxytyrosol-based products .

属性

IUPAC Name |

4-(2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147451 | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Hydroxytyrosol | |

CAS RN |

10597-60-1 | |

| Record name | Hydroxytyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

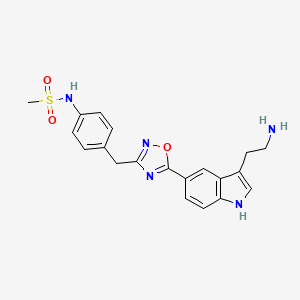

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

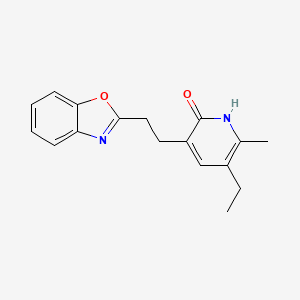

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

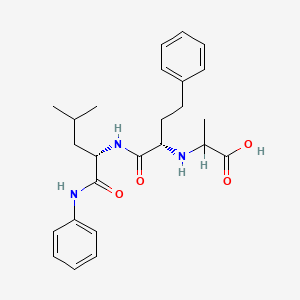

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)

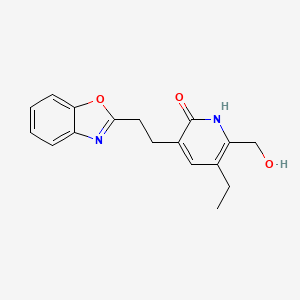

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)

![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)